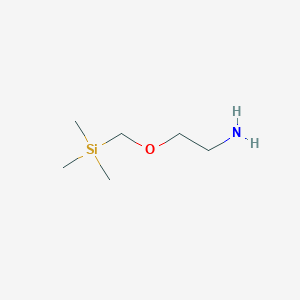

2-((Trimethylsilyl)methoxy)ethan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H17NOSi |

|---|---|

Molecular Weight |

147.29 g/mol |

IUPAC Name |

2-(trimethylsilylmethoxy)ethanamine |

InChI |

InChI=1S/C6H17NOSi/c1-9(2,3)6-8-5-4-7/h4-7H2,1-3H3 |

InChI Key |

LEMUJFKRXJOCBM-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)COCCN |

Origin of Product |

United States |

Foundational & Exploratory

The Alchemist's S-L-A-P: A Technical Guide to Silicon Amine Protocol Reagents in Modern Organic Synthesis

Introduction: A Paradigm Shift in Saturated Heterocycle Synthesis

In the landscape of modern drug discovery and development, saturated N-heterocycles are privileged scaffolds, forming the core of a vast number of marketed pharmaceuticals and clinical candidates. Their synthesis, however, has often been a protracted affair, reliant on multi-step sequences and the use of stoichiometric, and often toxic, reagents. A significant leap forward came with the development of the Stannyl Amine Protocol (SnAP) reagents by the Bode group, which allowed for the direct conversion of aldehydes and ketones into a variety of N-heterocycles.[1] Despite their utility, the reliance on tin-based reagents presented a significant drawback due to toxicity concerns, particularly in a pharmaceutical context.[2]

This challenge spurred the development of a more sustainable and scalable alternative: the Si licon A mine P rotocol, or SLAP , reagents.[2] This guide provides an in-depth technical overview of SLAP M, a prominent member of this reagent class, focusing on its mechanism of action, practical applications, and the underlying principles that govern its reactivity. SLAP M, with the chemical formula C6H17NOSi and CAS number 2093935-94-3, has emerged as a powerful tool for the photomediated synthesis of valuable saturated heterocycles such as thiomorpholines and thiazepanes.[3][4]

Core Principles and Mechanistic Insights: The "Why" Behind the Reaction

The power of SLAP reagents lies in their ability to participate in photocatalytic cross-coupling reactions with carbonyl compounds. The overall transformation is a formal [4+2] or [5+2] cycloaddition, depending on the specific SLAP reagent and substrate, to furnish the desired heterocycle. The reaction is typically initiated by the formation of an imine or enamine from the condensation of the SLAP reagent with an aldehyde or ketone. The key to the subsequent cyclization lies in a carefully orchestrated photocatalytic cycle.

The Photocatalytic Cycle: A Tale of Two Pathways

The reaction is driven by visible light and an iridium-based photocatalyst, commonly Ir[(ppy)2(dtbbpy)]PF6. The currently accepted mechanism involves two potential, and tunable, catalytic cycles, the selection of which is dictated by the reaction conditions, specifically the presence or absence of a Lewis acid.[3]

1. The Ir(II)/Ir(III) Pathway for Piperazine Synthesis:

In the absence of a strong Lewis acid, the reaction proceeds through a reductive quenching cycle. The photoexcited Ir(III)* catalyst is a potent reductant and can directly reduce the imine intermediate. This pathway is particularly effective for the synthesis of piperazines.[2][5]

2. The Lewis Acid-Toggled Ir(III)/Ir(IV) Pathway for Thiomorpholine and Thiazepane Synthesis:

For the synthesis of thiomorpholines and thiazepanes using reagents like SLAP M, a different mechanistic pathway is operative, unlocked by the addition of a Lewis acid co-catalyst, such as Bi(OTf)3 or Cu(OTf)2.[3] The Lewis acid serves a dual role: it activates the imine towards reduction and, more importantly, it acts as an electron acceptor from the photoexcited Ir(III)* catalyst. This generates a highly oxidizing Ir(IV) species, which then oxidizes the silyl-tethered amine, initiating the cyclization cascade. This "toggling" of the catalytic cycle is a masterful example of reaction control, allowing for the synthesis of a different class of heterocycles from the same photocatalyst.[3]

Figure 1: Proposed photocatalytic cycle for thiomorpholine synthesis using SLAP M reagent.

Experimental Protocol: A Step-by-Step Guide

The following is a representative protocol for the synthesis of a thiomorpholine derivative using SLAP M, adapted from the general procedures provided by the Bode Group and their collaborators.

Step 1: Imine Formation

-

To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the aldehyde (1.0 equiv., 0.5 mmol), SLAP M reagent (1.0 equiv., 0.5 mmol), and anhydrous dichloromethane (CH2Cl2, 0.5 M).

-

Add activated 4Å molecular sieves (100 mg).

-

Stir the reaction mixture at room temperature overnight.

-

Upon completion, filter the reaction mixture through a pad of Celite®, washing with CH2Cl2.

-

Concentrate the filtrate under reduced pressure. The crude imine is typically used in the next step without further purification.

Step 2: Photocatalytic Cyclization

-

In a 20 mL scintillation vial, dissolve the crude imine from Step 1 in anhydrous acetonitrile (MeCN, 0.05 M).

-

Add the photocatalyst, Ir[(ppy)2(dtbbpy)]PF6 (0.01 equiv., 5.0 µmol).

-

Add the Lewis acids, Bi(OTf)3 (0.2 equiv., 0.1 mmol) and Cu(OTf)2 (1.0 equiv., 0.5 mmol).

-

Seal the vial and stir the reaction mixture under irradiation with a blue LED lamp (30 W) at room temperature. A cooling fan is recommended to maintain a constant temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, quench the reaction with the addition of water (0.1 mL) and stir for an additional 5 minutes.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired thiomorpholine.

Data Presentation: A Summary of Reagent Properties

| Property | Value |

| Chemical Formula | C6H17NOSi |

| CAS Number | 2093935-94-3 |

| Molecular Weight | 147.29 g/mol |

| Appearance | Liquid |

| Storage Temperature | 2-8°C |

Applications in Drug Discovery and Development

The mild reaction conditions, broad substrate scope, and avoidance of toxic heavy metals make the SLAP M reagent and the associated methodology highly attractive for applications in medicinal chemistry and process development. The ability to rapidly generate libraries of substituted saturated N-heterocycles from readily available aldehydes is a significant advantage in the early stages of drug discovery. Furthermore, the protocol's amenability to flow chemistry opens the door for large-scale, efficient synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[6][7][8]

Conclusion: A Versatile Tool for the Modern Synthetic Chemist

The SLAP M reagent represents a significant advancement in the synthesis of saturated N-heterocycles, offering a safer, more efficient, and scalable alternative to previous methods. The elegant mechanistic manifold, particularly the Lewis acid-mediated toggling of the photocatalytic cycle, showcases a sophisticated level of reaction control. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and practicalities of SLAP M provides a powerful addition to the synthetic chemist's toolbox, enabling the streamlined construction of complex, medicinally relevant molecules.

References

-

Hsieh, S.-Y., & Bode, J. W. (2017). Lewis Acid Induced Toggle from Ir(II) to Ir(IV) Pathways in Photocatalytic Reactions: Synthesis of Thiomorpholines and Thiazepanes from Aldehydes and SLAP Reagents. Journal of the American Chemical Society, 139(1), 131-134. [Link]

-

Hsieh, S.-Y., & Bode, J. W. (2016). Silicon Amine Reagents for the Photocatalytic Synthesis of Piperazines from Aldehydes and Ketones. Organic Letters, 18(9), 2098–2101. [Link]

-

Jackl, M. K., Legnani, L., Morandi, B., & Bode, J. W. (2017). Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis. Organic Letters, 19(17), 4696–4699. [Link]

-

Hsieh, S.-Y., & Bode, J. W. (2016). Silicon Amine Reagents for the Photocatalytic Synthesis of Piperazines from Aldehydes and Ketones. ETH Zurich Research Collection. [Link]

-

Hsieh, S.-Y., & Bode, J. W. (2017). Lewis Acid Induced Toggle from Ir(II) to Ir(IV) Pathways in Photocatalytic Reactions: Synthesis of Thiomorpholines and Thiazepanes from Aldehydes and SLAP Reagents. ResearchGate. [Link]

-

Bode Research Group. N-heterocycle synthesis with SnAP chemistry. [Link]

-

Jackl, M. K., Legnani, L., Morandi, B., & Bode, J. W. (2017). Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis. Organic Chemistry Portal. [Link]

-

Jackl, M. K., Legnani, L., Morandi, B., & Bode, J. W. (2017). Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis. PubMed. [Link]

Sources

- 1. N-heterocycle synthesis with SnAP chemistry – Bode Research Group | ETH Zurich [bode.ethz.ch]

- 2. Research Collection | ETH Library [research-collection.ethz.ch]

- 3. pubs.acs.org [pubs.acs.org]

- 4. research-collection.ethz.ch [research-collection.ethz.ch]

- 5. Silicon Amine Reagents for the Photocatalytic Synthesis of Piperazines from Aldehydes and Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Bode Group SLAP Reagents for N-Heterocycle Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Saturated N-heterocycles are foundational scaffolds in modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Their synthesis, however, has often been a long and arduous process, frequently requiring multi-step sequences and the use of protecting groups.[2] The Bode Group at ETH Zürich has addressed this long-standing challenge with the development of innovative synthetic methodologies.[4][5] This guide provides an in-depth technical overview of the Silicon Amine Protocol (SLAP) reagents, a powerful class of reagents for the efficient, one-step synthesis of a wide array of saturated N-heterocycles.[1][6]

From Tin to Silicon: The Evolution of a Synthetic Strategy

The journey to SLAP reagents began with the development of the Stannyl Amine Protocol (SnAP) reagents.[2][7] SnAP reagents proved to be highly effective for the one-step synthesis of various N-heterocycles, including morpholines, piperazines, and thiomorpholines, from simple aldehydes and ketones.[2][8][9] Despite their broad utility, the reliance on stoichiometric tin reagents raised concerns regarding toxicity and the removal of tin byproducts, a significant hurdle in pharmaceutical development.[6][7]

To overcome this limitation, the Bode Group developed SLAP reagents as a tin-free alternative.[6][10] This next-generation approach leverages the power of photoredox catalysis to achieve the desired cyclization, offering a more practical and environmentally benign method for the synthesis of these crucial molecular building blocks.[11]

The Core of the Technology: Mechanism of SLAP Reagent-Mediated Cyclization

The SLAP reagent methodology is predicated on a photocatalytic radical-mediated cyclization. The general mechanism involves two key stages: imine/ketimine formation and the subsequent photocatalytic cyclization.

-

Imine/Ketimine Formation: The SLAP reagent, a silicon-containing amine, is first condensed with an aldehyde or ketone to form the corresponding imine or ketimine intermediate. This step is typically carried out in the presence of a drying agent like molecular sieves.[6]

-

Photocatalytic Cyclization: The crucial cyclization step is initiated by a photocatalyst, which, upon excitation with light (typically blue LEDs), engages in a single-electron transfer (SET) with the imine/ketimine intermediate. This generates a radical cation, which then undergoes cyclization to form the N-heterocyclic ring. A final reduction and protonation step yields the desired product and regenerates the photocatalyst.[1][12]

The choice of photocatalyst and additives can influence the reaction's efficiency and substrate scope. Both iridium-based photocatalysts and less expensive organic dyes like 2,4,6-triphenylpyrylium tetrafluoroborate (TPP) have been successfully employed.[6][12][13] Furthermore, the addition of a Lewis acid, such as TMSOTf, can facilitate the reaction, particularly for the synthesis of morpholines, oxazepanes, thiomorpholines, and thiazepanes, by promoting the formation of the amine radical cation.[6][12][13]

Diagram: Generalized Mechanism of SLAP Reagent Cyclization

Caption: Generalized mechanism of photocatalytic N-heterocycle synthesis using SLAP reagents.

Experimental Protocols: A Practical Guide

The successful implementation of the SLAP methodology hinges on careful execution of the experimental procedures. Below are generalized, step-by-step protocols for the key stages of the synthesis.

Synthesis of SLAP Reagents

While several SLAP reagents are commercially available, they can also be synthesized in the laboratory.[6] A streamlined synthesis of novel SLAP reagents has been developed via the aminoetherification of olefins, which allows for access to sterically hindered and trisubstituted morpholine precursors.[12]

General Procedure for Imine/Ketimine Formation

This initial step is crucial for preparing the substrate for the photocatalytic cyclization.

For Aldehydes:

-

To a solution of the SLAP reagent (1.0 equiv) in an appropriate solvent (e.g., MeCN or CH₂Cl₂) add the aldehyde (1.0 equiv).

-

Add powdered 4 Å molecular sieves (approx. 100 mg per 0.5 mmol of reactant).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., N₂) overnight.

-

Filter the reaction mixture through a pad of Celite®, washing with CH₂Cl₂.

-

Concentrate the filtrate under reduced pressure. The crude imine is typically used in the next step without further purification.

For Ketones:

-

To a solution of the SLAP reagent (1.0 equiv) in benzene or toluene, add the ketone (1.0 equiv) and powdered 4 Å molecular sieves.[6][14]

-

Stir the mixture at reflux under an inert atmosphere overnight.[6]

-

Cool the reaction to room temperature and filter through Celite®, washing with CH₂Cl₂.[6]

-

Concentrate the filtrate under reduced pressure to obtain the crude ketimine for the subsequent cyclization.[6]

General Procedure for Photocatalytic Cyclization

The cyclization is the key bond-forming step and is performed under visible light irradiation.

Batch Conditions:

-

In a reaction vial, dissolve the crude imine/ketimine intermediate in a suitable solvent (e.g., MeCN).

-

Add the photocatalyst (e.g., Ir(ppy)₂(dtbbpy)PF₆ or TPP).[6][11]

-

If required, add a Lewis acid additive (e.g., TMSOTf).[6][12]

-

Seal the vial and stir the reaction mixture at room temperature under blue LED irradiation for 16-48 hours. A cooling fan is recommended to maintain a consistent temperature.

-

Upon completion, quench the reaction by adding aqueous ammonia.

-

Remove the solvent under reduced pressure and re-dissolve the residue in CH₂Cl₂ and aqueous ammonia.

-

Filter the mixture through Celite® and perform an aqueous workup.

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Continuous Flow Conditions: For improved scalability and reproducibility, the photocatalytic cyclization can be performed under continuous flow conditions.[12][13][15] This typically involves pumping a solution of the imine, photocatalyst, and any additives through a transparent reactor (e.g., FEP tubing) that is irradiated with blue LEDs.[12] This method often leads to reduced reaction times and higher throughput.[12]

Diagram: Experimental Workflow for SLAP Reagent-Mediated N-Heterocycle Synthesis

Caption: A typical experimental workflow for the synthesis of N-heterocycles using SLAP reagents.

Substrate Scope and Applications

The SLAP reagent methodology exhibits a broad substrate scope, accommodating a wide variety of aldehydes and ketones.

| Reactant Class | Examples | Applicable N-Heterocycles |

| Aldehydes | Aromatic, heteroaromatic, aliphatic | Piperazines, morpholines, thiomorpholines, oxazepanes, thiazepanes[6][10][12] |

| Ketones | Aromatic, aliphatic | Piperazines[6][10] |

| SLAP Reagents | Structurally and stereochemically diverse | Enables access to a wide range of substituted N-heterocycles[10] |

This versatility makes SLAP reagents a powerful tool in drug discovery and development, where the rapid generation of diverse libraries of N-heterocycles is paramount for structure-activity relationship (SAR) studies.[16][17][18] The ability to synthesize complex, substituted N-heterocycles in a single step from readily available starting materials significantly accelerates the drug discovery process.[12]

Advantages of the SLAP Methodology

-

Tin-Free: Eliminates the concerns of tin toxicity and byproduct removal associated with SnAP reagents.[6][10]

-

Broad Substrate Scope: Tolerates a wide range of aldehydes and ketones, including those with various functional groups.[10]

-

Mild Reaction Conditions: The photocatalytic cyclization proceeds at room temperature under visible light irradiation.

-

Scalability: The methodology is amenable to continuous flow synthesis, allowing for facile scale-up.[12][13][15]

-

Direct Access to N-Unprotected Heterocycles: The products are obtained without N-protecting groups, simplifying subsequent synthetic manipulations.[2]

Conclusion

The Bode Group's SLAP reagents represent a significant advancement in the synthesis of saturated N-heterocycles. By replacing tin with a photocatalytic silicon-based approach, this methodology offers a practical, efficient, and more environmentally friendly route to these medicinally important scaffolds. For researchers, scientists, and drug development professionals, the SLAP reagent technology provides a powerful and versatile tool for the rapid exploration of chemical space and the acceleration of innovative therapeutic discovery.

References

-

Jackl, M. K., Legnani, L., Morandi, B., & Bode, J. W. (2017). Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis. Organic Letters, 19(17), 4696–4699. [Link]

-

Bode Research Group. Protein synthesis with the ketoacid-hydroxylamine (KAHA) ligation. [Link]

-

Wikipedia. KAHA Ligation. [Link]

-

Bode Research Group. Publications. [Link]

-

Jackl, M. K. (2018). Synthesis of Saturated N- Heterocycles and a-Tertiary Amines. ETH Zurich. [Link]

-

Bode Research Group. N-heterocycle synthesis with SnAP chemistry. [Link]

-

Jackl, M. K., Legnani, L., Morandi, B., & Bode, J. W. (2017). Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis. Organic Letters. [Link]

-

Rohrbacher, F., Wucherpfennig, T. G., & Bode, J. W. (2015). Chemical Protein Synthesis with the KAHA Ligation. Topics in current chemistry, 363, 1–31. [Link]

-

Vo, C.-V. (2016). Synthesis of Saturated N- heterocycles from Organostannanes. ETH Zurich. [Link]

-

Farnung, J., et al. (2023). Cyclic Hydroxylamines for Native Residue-Forming Peptide Ligations: Synthesis of Ubiquitin and Tirzepatide. Journal of the American Chemical Society. [Link]

-

Molecules. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. MDPI. [Link]

-

Semantic Scholar. Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis. [Link]

-

ResearchGate. Jeffrey W. Bode's research works. [Link]

-

Luescher, M. U., Vo, C.-V., & Bode, J. W. (2014). SnAP Reagents for the Synthesis of Piperazines and Morpholines. Organic Letters, 16(4), 1236–1239. [Link]

-

Bode, J. W. (2017). Chemical Protein Synthesis with the α-Ketoacid-Hydroxylamine Ligation. Accounts of chemical research, 50(10), 2460–2470. [Link]

- Google Scholar. Jeffrey Bode.

-

Molecules. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

-

Bode Research Group. The Group. [Link]

-

Organic Syntheses. Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. [Link]

-

Bode Research Group. Homepage. [Link]

-

Hsieh, S.-Y., & Bode, J. W. (2016). Silicon Amine Reagents for the Photocatalytic Synthesis of Piperazines from Aldehydes and Ketones. Organic letters, 18(9), 2098–2101. [Link]

-

ResearchGate. ChemInform Abstract: Synthesis of Optically Active Polycyclic N-Heterocycles Derived from l-Prolinamine. [Link]

-

Bode, J. W. Prof. Dr. Jeffrey W. Bode. [Link]

-

Max-Planck-Gesellschaft. Publications - MPI for Terrestrial Microbiology. [Link]

-

Vo, C. T., Luescher, M. U., & Bode, J. W. (2014). SnAP reagents for the one-step synthesis of medium-ring saturated N-heterocycles from aldehydes. Nature chemistry, 6(4), 310–314. [Link]

-

Bode Research Group. SnAP Support and FAQ. [Link]

-

Morandi, B., et al. (2020). Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of. Angewandte Chemie International Edition. [Link]

-

ChemRxiv. Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amines. [Link]

-

Vo, C.-V., & Bode, J. W. (2014). Synthesis of Saturated N-Heterocycles. The Journal of organic chemistry, 79(7), 2809–2815. [Link]

-

Bonandi, E., et al. (2017). Recent applications of click chemistry in drug discovery. Expert opinion on drug discovery, 12(8), 759–768. [Link]

-

University of Michigan. (2021). U-M researchers invent chemical reaction that could accelerate drug discovery. News-Medical.net. [Link]

-

National Institutes of Health. (2022). Tools shaping drug discovery and development. PMC. [Link]

Sources

- 1. Research Collection | ETH Library [research-collection.ethz.ch]

- 2. N-heterocycle synthesis with SnAP chemistry – Bode Research Group | ETH Zurich [bode.ethz.ch]

- 3. SnAP reagents for the one-step synthesis of medium-ring saturated N-heterocycles from aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Group – Bode Research Group | ETH Zurich [bode.ethz.ch]

- 5. Homepage – Bode Research Group | ETH Zurich [bode.ethz.ch]

- 6. SLAP(SiLicon Amine Protocol)試薬 [sigmaaldrich.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Silicon Amine Reagents for the Photocatalytic Synthesis of Piperazines from Aldehydes and Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. par.nsf.gov [par.nsf.gov]

- 12. Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. SnAP Support and FAQ – Bode Research Group | ETH Zurich [bode.ethz.ch]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. news.umich.edu [news.umich.edu]

- 18. Tools shaping drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

Radical-Mediated Aldehyde-Amine Cross-Coupling: A Technical Guide to Acyl Radical Functionalization

Executive Summary

The Paradigm Shift: Classical aldehyde-amine coupling relies heavily on polar pathways—either condensation/reduction (reductive amination) or oxidation/coupling (amide formation via carboxylic acids). These methods often require stoichiometric reductants, harsh oxidants, or expensive coupling agents (e.g., HATU, EDC).

The Radical Advantage: Radical-mediated cross-coupling utilizes Hydrogen Atom Transfer (HAT) to access the highly reactive acyl radical intermediate directly from the aldehyde C–H bond. This "activation" bypasses the carboxylic acid stage entirely, enabling:

-

Step-Economy: Direct conversion of Aldehyde

Amide.[1][2][3] -

Chemoselectivity: Preferential activation of formyl C–H bonds over other sensitive functionalities.

-

Mild Conditions: Room temperature, visible light-driven protocols compatible with late-stage drug functionalization.

Part 1: The Mechanistic Core

The Acyl Radical Gateway

The central challenge in radical-mediated coupling is the controlled generation of the acyl radical. Unlike polar chemistry, which relies on the electrophilicity of the carbonyl carbon, radical chemistry relies on the homolytic cleavage of the formyl C–H bond.

Key Activation Modes:

-

HAT Photocatalysis (Direct): A photocatalyst (e.g., TBADT) becomes an excited-state radical abstractor, removing the formyl hydrogen.

-

Dual Catalysis (Ni/Photoredox): A photoredox cycle generates a radical that intercepts a Nickel oxidative addition complex.

Mechanistic Pathways Visualization

The following diagram illustrates the divergence between Oxidative Amidation (forming Amides) and Radical Reductive Amination (forming Amines), controlled by the catalytic environment.

Figure 1: Divergent pathways for aldehyde-amine coupling. The Acyl Radical (Red) is the key intermediate for amidation, while radical reduction of hemiaminals drives amination.

Part 2: Primary Protocol – Oxidative Amidation (TBADT System)

This section details the Direct Oxidative Amidation , the most robust method for medicinal chemistry applications. It utilizes Tetrabutylammonium Decatungstate (TBADT) as a Hydrogen Atom Transfer (HAT) photocatalyst.[4][5]

Why TBADT?

-

Bond Dissociation Energy (BDE) Matching: The excited state of decatungstate (W) has a high hydrogen-abstracting ability (approx. 98 kcal/mol), perfectly matching the formyl C–H bond (approx. 88 kcal/mol).

-

Chemoselectivity: It preferentially abstracts electron-rich C–H bonds (like aldehydes) over unactivated alkyl chains, minimizing side reactions.

-

No Metals: It avoids trace metal contamination, crucial for pharmaceutical intermediates.

Experimental Workflow

Objective: Synthesis of N-benzylbenzamide from benzaldehyde and benzylamine.

Reagents:

-

Substrate A: Benzaldehyde (1.0 equiv)

-

Substrate B: Benzylamine (1.2 equiv)

-

Catalyst: TBADT (2 mol%)[6]

-

Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq., 1.5 equiv) or Nitrobenzene (as mild oxidant/trap in Ni-dual systems).

-

Solvent: Acetonitrile (MeCN) or Acetone (acts as co-solvent/sensitizer).

-

Light Source: 390 nm (UV-A) or 365 nm LED.

Step-by-Step Protocol:

-

Preparation (Dark): In a 10 mL Pyrex vial equipped with a magnetic stir bar, add TBADT (2 mol%).

-

Note: Pyrex is required for UV transmission; standard glass blocks <300nm but allows 365-390nm.

-

-

Substrate Addition: Add Benzaldehyde (0.5 mmol), Benzylamine (0.6 mmol), and MeCN (2.0 mL).

-

Critical Step: Add TBHP dropwise. Caution: Exothermic.

-

Why: TBHP serves as the radical trap/oxidant to convert the intermediate amino-alcohol radical into the amide.

-

-

Degassing: Sparge the solution with Argon for 5 minutes.

-

Why: Oxygen can quench the excited state of the photocatalyst or lead to non-selective auto-oxidation (carboxylic acid formation).

-

-

Irradiation: Place the vial 2-3 cm from the 390 nm LED source. Stir vigorously at Room Temperature (25°C) for 12–24 hours.

-

Monitoring: Monitor via TLC or LC-MS. Look for the disappearance of the aldehyde peak.

-

-

Workup: Quench with sat. aq. NaHCO3. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Oxygen quenching | Increase degassing time; use freeze-pump-thaw. |

| Carboxylic Acid Byproduct | Over-oxidation | Reduce TBHP equivalents; switch to mild oxidant (e.g., Nitroarene). |

| Imine Formation | Lack of radical trapping | Ensure light intensity is sufficient to drive the radical cycle faster than the condensation equilibrium. |

| Catalyst Degradation | Solution turns blue (reduced W) | Ensure oxidant is present to re-oxidize the catalyst (Turnover). |

Part 3: Secondary Pathway – Radical Reductive Amination

While less common than amidation, this pathway is vital when secondary/tertiary amines are the target and the substrate is sensitive to hydride reducing agents (NaBH4).

Mechanism:

-

Condensation: Aldehyde + Amine

Hemiaminal/Imine. -

SET Reduction: A photoredox catalyst (e.g., Ir(ppy)3) reduces the imine/hemiaminal to an

-amino radical. -

H-Atom Transfer: A hydrogen donor (e.g., Hantzsch ester or Thiophenol) quenches the radical to form the amine.

Key Distinction: This is a reductive process, whereas the TBADT amide synthesis is oxidative.

Part 4: Substrate Scope & Limitations

| Feature | Oxidative Amidation (TBADT) | Reductive Amination (Ir/Photoredox) |

| Product | Amide (R-CO-N-R) | Amine (R-CH2-N-R) |

| Aldehyde Scope | Aliphatic & Aromatic (Excellent) | Aromatic (Good), Aliphatic (Variable) |

| Amine Scope | Primary & Secondary | Primary & Secondary |

| Functional Tolerance | High (Halides, Esters, Nitriles) | Moderate (Avoid easily reducible groups) |

| Limitation | Phenols/Anilines may quench radical | Steric bulk hinders condensation step |

Part 5: The Catalytic Cycle (Graphviz)

The following diagram details the specific electron flow for the TBADT-mediated oxidative amidation, the primary focus of this guide.

Figure 2: The catalytic cycle of TBADT-mediated amidation. The catalyst cycles between ground, excited, and reduced states, driven by light and the stoichiometric oxidant.

References

-

Decatungstate-photocatalyzed direct acylation of N-heterocycles with aldehydes Source: Green Chemistry, 2024 Context:[4][6][7][8] Primary protocol for HAT-mediated coupling.

-

Nickel/Photoredox-Catalyzed Direct Amidation of Aldehydes with Nitroarenes Source: Journal of Organic Chemistry, 2016 (Iqbal & Cho) Context:[9] Dual catalytic approach for amide synthesis.[3][9]

-

Photoredox-Catalyzed Direct Reductive Amination of Aldehydes Source: PMC / NIH (Cho et al.) Context: Mechanism for the amine-forming pathway (Reductive Amination).[10][11]

-

Copper-catalyzed oxidative amidation of aldehydes with amine salts Source: Organic Letters / NIH, 2012 Context: Oxidative amidation using TBHP and Copper (Parallel non-photochemical radical mechanism).

-

A General Direct Aldehyde C–H Alkylation via TBADT-Nickel Synergistic Catalysis Source: Organic Letters, 2025 Context:[6][7] Demonstrates the versatility of the TBADT/Aldehyde radical platform.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Decatungstate-photocatalyzed direct acylation of N-heterocycles with aldehydes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Photoredox-Catalyzed Direct Reductive Amination of Aldehydes without an External Hydrogen/Hydride Source - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amide synthesis by oxidative amidation [organic-chemistry.org]

- 10. Reductive amination - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

Methodological & Application

Application Note: Photocatalytic Reductive Cross-Coupling of Aldehydes with Functionalized Amines

This Application Note is designed to provide a comprehensive, reproducible protocol for the Photocatalytic Reductive Cross-Coupling of Aldehydes with 2-((Trimethylsilyl)methoxy)ethan-1-amine .

Based on the specific reagents provided, this protocol focuses on the C-C bond formation (reductive pinacol-type coupling) to synthesize vicinal amino alcohols . This transformation is a high-value application of photoredox catalysis, enabling the construction of complex molecular architectures from simple building blocks under mild conditions.

Executive Summary

This guide details the methodology for the intermolecular reductive cross-coupling of aliphatic/aromatic aldehydes with 2-((Trimethylsilyl)methoxy)ethan-1-amine (referred to herein as TMS-EA ).

Unlike traditional reductive amination (which forms C-N bonds), this photocatalytic protocol targets the formation of C-C bonds , yielding 1,2-amino alcohols . These motifs are critical pharmacophores in drug discovery (e.g., adrenergic blockers, protease inhibitors). The inclusion of the ((Trimethylsilyl)methoxy) (SEM-like) protecting group on the amine provides a robust, lipophilic handle that is stable under photoredox conditions but easily removable downstream using fluoride sources (e.g., TBAF).

Key Advantages[1]

-

Chemoselectivity: Preferential Cross-Coupling (Aldehyde-Imine) over Homocoupling (Aldehyde-Aldehyde).

-

Mild Conditions: Room temperature, visible light (Blue LED), neutral pH.

-

Orthogonal Protection: The TMS-ether linkage survives the radical conditions, allowing for selective deprotection later.

Mechanistic Insight

To ensure reproducibility, researchers must understand the underlying "Dual Catalytic" mechanism. The reaction relies on the synchronization of two cycles: Lewis Acid activation and Photoredox Single Electron Transfer (SET) .

The Pathway[2][3][4][5][6]

-

Condensation: The aldehyde and TMS-EA condense to form an Imine intermediate in situ.

-

Activation: A Lewis Acid (or H-bonding catalyst) activates the Imine and the remaining Aldehyde.

-

SET Reduction: The excited photocatalyst (

) donates an electron to the activated aldehyde (reductive quenching) or the imine, generating a Ketyl Radical and an -

Radical-Radical Coupling: The persistent radical effect directs the cross-coupling of the Ketyl radical with the Imine radical species to form the C-C bond.

Mechanistic Diagram (Graphviz)

Experimental Protocol

Reagents & Equipment[4]

| Component | Specification | Role |

| Substrate A | Aldehyde (1.0 equiv) | Electrophile / Radical Precursor |

| Substrate B | 2-((Trimethylsilyl)methoxy)ethan-1-amine (1.2 equiv) | Amine Partner |

| Photocatalyst | Visible Light Absorber / SET Agent | |

| H-Atom Donor | Hantzsch Ester or DIPEA (1.5 equiv) | Terminal Reductant / HAT Agent |

| Lewis Acid | Imine/Carbonyl Activator | |

| Solvent | Acetonitrile (MeCN) or DMF | Polar Aprotic Medium |

| Light Source | 450 nm Blue LED (e.g., Kessil or Penn PhD) | Excitation Source |

Step-by-Step Methodology

Step 1: Imine Pre-formation (Critical for Yield)

-

Rationale: While "one-pot" is possible, pre-forming the imine minimizes the competitive reduction of the free aldehyde to a primary alcohol.

-

Action: In a dry vial, combine the Aldehyde (0.5 mmol, 1.0 equiv) and TMS-EA (0.6 mmol, 1.2 equiv) in MeCN (2.0 mL). Add activated 4Å Molecular Sieves (

mg). -

Incubation: Stir at Room Temperature (RT) for 2–4 hours under

. Monitor by TLC or LCMS until aldehyde consumption is >90%.

Step 2: Catalyst Addition

-

Action: To the reaction vial (containing the imine), add:

-

Photocatalyst:

( -

H-Atom Donor: Hantzsch Ester (

mg, 1.5 equiv). -

Lewis Acid:

(

-

-

Degassing: Seal the vial with a septum. Sparge with Argon or Nitrogen for 15 minutes. Oxygen is a potent quencher of the excited state catalyst.

Step 3: Irradiation

-

Action: Place the vial 2–3 cm away from the Blue LED source. Use a fan to maintain the temperature at 25–30°C.

-

Duration: Irradiate for 12–24 hours.

-

Observation: The solution typically turns from yellow to slightly orange/brown.

Step 4: Workup & Purification

-

Quench: Dilute with saturated

solution ( -

Extraction: Extract aqueous layer with EtOAc (3 x 10 mL).

-

Drying: Dry combined organics over

, filter, and concentrate. -

Purification: Flash Column Chromatography.

-

Note: The product is an amino alcohol.[1] Use a basic modifier (1%

or

-

Reaction Setup Visualization

Correct geometry is vital for photon flux efficiency.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Oxygen quenching | Increase sparging time (20 min) or use freeze-pump-thaw cycles. |

| Hydrolysis of Imine | Wet solvent | Use anhydrous MeCN and fresh Molecular Sieves. |

| Reductive Amination (Side Product) | Hydride transfer too fast | Reduce Hantzsch Ester equivalents; switch to a milder HAT reagent (e.g., Ascorbic Acid). |

| No Reaction | Light penetration | Ensure the concentration is not too high (0.1M - 0.2M is optimal). Check LED intensity. |

References

-

Mechanism of Photoredox Pinacol Coupling

- Rulneč, A., et al. "Visible-Light-Mediated Coupling of Imines and Aldehydes." J. Am. Chem. Soc., 2013, 135, 16048.

-

General Photoredox Reductive Coupling

- Tarantino, K. T., et al. "Photocatalytic Reductive Cross-Coupling of Aldehydes and Imines.

-

Silyl-Amine Reagents in Radical Chemistry

- Lalevée, J., et al. "N-Silylamines: Versatile Reagents in Radical Chemistry." Molecules, 2010, 15, 6925.

-

Hantzsch Esters in Photoredox

- Review: "Hantzsch Esters as Multifunctional Reagents in Visible-Light Photoredox Catalysis." Beilstein J. Org. Chem., 2016, 12, 1476.

Sources

Application Notes & Protocols: Synthesis of Substituted Morpholines from Aldehydes and SLAP Reagents

Abstract

The morpholine scaffold is a cornerstone in modern medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates.[1] Its favorable physicochemical and metabolic properties make it a highly desirable heterocyclic motif.[2] This guide provides a comprehensive overview and detailed protocols for the synthesis of C-substituted morpholines utilizing a powerful and contemporary methodology: the photocatalytic coupling of aldehydes with SiLicon Amine Protocol (SLAP) reagents. This approach offers a significant improvement over previous methods, such as those employing tin-based SnAP reagents, by avoiding toxic byproducts while maintaining a broad substrate scope and high diastereoselectivity.[3][4] We will delve into the underlying reaction mechanism, provide step-by-step protocols for both batch and continuous flow synthesis, and offer expert insights into substrate limitations and troubleshooting.

Introduction: The Strategic Advantage of SLAP Reagents

The synthesis of saturated N-heterocycles is a central task in drug discovery. Morpholines, in particular, are valued for their ability to improve pharmacokinetic profiles.[2] Traditional synthetic routes to highly substituted morpholines can be multi-step and lack generality.[5] The advent of Silicon Amine Protocol (SLAP) reagents, pioneered by the Bode group, represents a paradigm shift. These reagents are air- and moisture-stable compounds that can be readily prepared and condensed with a wide array of aldehydes.[5] The subsequent cyclization is achieved under exceptionally mild conditions using visible-light photoredox catalysis, which tolerates a remarkable diversity of functional groups.[3][4]

This methodology is distinguished by its operational simplicity and its foundation in a robust photocatalytic cycle. Key to its success is the combination of an inexpensive organic photocatalyst with a Lewis acid additive, which facilitates the formation of a critical amine radical cation intermediate.[6][7] Furthermore, the process is amenable to continuous flow chemistry, enabling scalable, reproducible, and rapid synthesis of morpholine libraries.[8][9]

Reaction Mechanism: A Photocatalytic Cascade

The synthesis of morpholines from SLAP reagents and aldehydes proceeds through a well-defined photocatalytic cycle. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Imine Formation: The process begins with the condensation of the SLAP reagent with an aldehyde to form an imine intermediate. This step is typically facilitated by a mild dehydrating agent like molecular sieves.

-

Photocatalytic Cycle Initiation: The photocatalyst, typically an organic dye like 2,4,6-triphenylpyrylium tetrafluoroborate (TPP), is excited by visible light (e.g., blue LEDs).[8]

-

Single Electron Transfer (SET): The excited photocatalyst (*TPP) is a potent oxidant and abstracts a single electron from the nitrogen atom of the imine. The presence of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), is critical. It coordinates to the imine, lowering its oxidation potential and facilitating this SET event to form an amine radical cation.[6][8]

-

Radical Cyclization: The generated radical cation undergoes an intramolecular cyclization. The radical on the nitrogen attacks the silyl enol ether moiety, forming the six-membered morpholine ring and generating a new carbon-centered radical.

-

Reduction and Catalyst Regeneration: This carbon-centered radical is then reduced by the reduced photocatalyst (TPP•), completing the catalytic cycle and regenerating the ground-state TPP catalyst. The resulting anion is quenched upon workup to yield the final substituted morpholine product.

Caption: Figure 1: Proposed Mechanism for Photocatalytic Morpholine Synthesis.

Experimental Protocols

Synthesis of a Representative SLAP Reagent

While many SLAP reagents are commercially available, they can also be synthesized in the lab. A streamlined method involves the iron-catalyzed aminoetherification of olefins.[6]

Materials:

-

Olefin (e.g., styrene)

-

N-Boc-ethanolamine

-

(TMS)3SiH (Tris(trimethylsilyl)silane)

-

Fe(acac)3 (Iron(III) acetylacetonate)

-

tert-Butyl peroxybenzoate

-

Anhydrous solvent (e.g., Dichloromethane)

Protocol:

-

To an oven-dried flask under an inert atmosphere (N2 or Ar), add the olefin (1.0 equiv), N-Boc-ethanolamine (1.2 equiv), and Fe(acac)3 (5 mol%).

-

Dissolve the components in the anhydrous solvent.

-

Add (TMS)3SiH (1.5 equiv) to the mixture.

-

Slowly add a solution of tert-butyl peroxybenzoate (1.5 equiv) in the solvent via syringe pump over 2-3 hours.

-

Stir the reaction at room temperature for 12-16 hours.

-

Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture in vacuo.

-

Purify the residue by flash column chromatography on silica gel to afford the desired SLAP reagent.

General Protocol for Morpholine Synthesis (Batch)

This protocol is divided into two stages: imine formation and photocatalytic cyclization.

Stage 1: Imine Formation

-

To a vial, add the SLAP reagent (0.5 mmol, 1.0 equiv), the desired aldehyde (0.5 mmol, 1.0 equiv), and activated 4Å molecular sieves (100 mg).

-

Add anhydrous dichloromethane (CH2Cl2, 1.0 mL, 0.5 M).

-

Stir the mixture under a nitrogen atmosphere at room temperature overnight (approx. 12-16 hours).

-

After stirring, filter the reaction mixture through a pad of Celite, washing with CH2Cl2.

-

Concentrate the filtrate under reduced pressure. The crude imine is typically used in the next step without further purification.

Stage 2: Photocatalytic Cyclization

-

In a separate vial, dissolve the crude imine (0.5 mmol, 1.0 equiv) in a 10:1 mixture of acetonitrile (CH3CN) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

-

Add the photocatalyst (e.g., TPP, 5 mol%) and the Lewis acid (e.g., TMSOTf, 1.3 equiv).

-

Stir the resulting solution for 3-5 minutes.

-

Irradiate the vial with blue LEDs (e.g., 30 W) while maintaining ambient temperature with a cooling fan.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 16-48 hours).

-

Upon completion, dilute the reaction mixture with CH2Cl2 (15 mL) and quench with a 10% aqueous NH4OH solution (5 mL).

-

Separate the phases and extract the aqueous layer with CH2Cl2 (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the substituted morpholine.

Continuous Flow Protocol

Continuous flow offers enhanced control over reaction parameters, leading to improved reproducibility and scalability.[8]

Caption: Figure 2: Experimental Workflow for Continuous Flow Synthesis.

Setup:

-

Prepare the reaction mixture as described in the batch protocol (Stage 2, steps 1-3).

-

Draw the solution into a gas-tight syringe and mount it on a syringe pump.

-

The outlet of the syringe is connected to a flow reactor, which consists of PFA tubing coiled around a blue LED light source.

-

The outlet of the reactor is connected to a back-pressure regulator to ensure consistent flow and prevent solvent evaporation.

Procedure:

-

Set the desired flow rate on the syringe pump (e.g., 0.10 mL/min).

-

Turn on the blue LED light source.

-

Pump the reaction mixture through the illuminated reactor. The residence time is determined by the reactor volume and the flow rate.

-

Collect the output from the reactor in a flask.

-

Once all the solution has been passed through the reactor, perform the same workup and purification as described in the batch protocol (steps 6-9).

Data Presentation: Substrate Scope & Performance

The SLAP reagent methodology exhibits a broad substrate scope with consistently high yields. The reaction is generally characterized by excellent diastereoselectivity, favoring the formation of the more thermodynamically stable isomers.[5]

| Aldehyde Type | SLAP Reagent Type | Typical Yield (%) | Diastereomeric Ratio (d.r.) | Notes |

| Aromatic (electron-rich) | Unsubstituted | 85-95 | >20:1 | Highly efficient coupling. |

| Aromatic (electron-poor) | Unsubstituted | 80-90 | >20:1 | Tolerates various functional groups. |

| Heteroaromatic | Unsubstituted | 75-85 | >20:1 | Compatible with common heterocycles. |

| Aliphatic (linear) | Unsubstituted | 70-80 | >20:1 | Good yields for unbranched aldehydes. |

| Aliphatic (α-branched) | Unsubstituted | 60-75 | >20:1 | Steric hindrance can slightly lower yields. |

| Aromatic | Methyl-substituted | 70-85 | ~10:1 to >20:1 | Provides access to disubstituted morpholines.[10] |

| Aromatic | Trisubstituted | 65-80 | Varies | Enables synthesis of complex scaffolds.[8] |

Table 1: Representative yields and diastereoselectivity for the synthesis of substituted morpholines. Data compiled from multiple sources.[8][10]

Troubleshooting Guide

Even robust protocols can encounter issues. This guide addresses common problems and provides actionable solutions.

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Incomplete imine formation. | 1. Ensure aldehyde and SLAP reagent are pure. Use freshly activated molecular sieves. Extend reaction time for imine formation. |

| 2. Inactive photocatalyst. | 2. Use a fresh batch of photocatalyst. Ensure the light source is functional and emitting at the correct wavelength. | |

| 3. Insufficient Lewis acid. | 3. Use the recommended stoichiometry of TMSOTf. Ensure it is not degraded by moisture. | |

| 4. Oxygen quenching of the excited state. | 4. While often not required, for particularly sensitive substrates, degassing the solvent may improve results. | |

| Formation of Side Products | 1. Aldehyde self-condensation. | 1. This is rare under these mild conditions but can occur with sensitive aldehydes. Ensure slow addition or pre-formation of the imine. |

| 2. Photocatalyst degradation. | 2. If the reaction mixture changes color unexpectedly (e.g., bleaching), the photocatalyst may be degrading. Reduce light intensity or improve cooling. | |

| Incomplete Reaction | 1. Low light penetration (for batch). | 1. Ensure the reaction vial is close to the light source. For larger scales, consider a flow setup for better light exposure. |

| 2. Sterically hindered substrates. | 2. Increase reaction time and/or temperature slightly (e.g., to 40 °C). Note that very hindered substrates may be inherently challenging. | |

| 3. Catalyst deactivation. | 3. Accumulation of byproducts on the catalyst surface can inhibit activity. Ensure high-purity reagents and solvents. |

Conclusion

The photocatalytic synthesis of substituted morpholines from aldehydes and SLAP reagents is a state-of-the-art methodology that provides a powerful tool for medicinal chemists and drug development professionals. Its mild conditions, broad functional group tolerance, high diastereoselectivity, and scalability make it a superior alternative to many traditional methods. By understanding the core mechanism and following the detailed protocols provided, researchers can efficiently access a diverse range of complex morpholine scaffolds, accelerating the discovery of new therapeutic agents.

References

-

Carceller, J. M., et al. (2025). Emergence of a distinct mechanism of C–N bond formation in photoenzymes. Chem, 11, 1-11. [Link]

-

Jackl, M. K., Legnani, L., Morandi, B., & Bode, J. W. (2017). Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis. Organic Letters, 19(17), 4696–4699. [Link]

-

Organic Chemistry Portal. (n.d.). Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis. [Link]

-

Semantic Scholar. (n.d.). Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis. [Link]

-

Luescher, M. U., & Bode, J. W. (2014). SnAP Reagents for the Synthesis of Piperazines and Morpholines. Organic Letters, 16(4), 1156–1159. [Link]

-

Hsieh, S. Y., & Bode, J. W. (2016). Silicon Amine Reagents for the Photocatalytic Synthesis of Piperazines from Aldehydes and Ketones. Organic Letters, 18(9), 2098–2101. [Link]

-

PubMed. (2017). Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis. [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]

-

Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49, 787–817. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis [organic-chemistry.org]

- 3. ethz.ch [ethz.ch]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Photoredox-Catalyzed Direct Reductive Amination of Aldehydes without an External Hydrogen/Hydride Source - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: A Troubleshooting Guide for Handling 2-((Trimethylsilyl)methoxy)ethan-1-amine

Welcome to the technical support center for 2-((Trimethylsilyl)methoxy)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the handling and use of this moisture-sensitive bifunctional molecule. The unique combination of a hydrolytically labile trimethylsilyl (TMS) ether and a hygroscopic primary amine necessitates stringent handling protocols to ensure experimental success. This document provides troubleshooting advice and detailed protocols in a direct question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

Storage and Handling

Question 1: I've just received a new bottle of 2-((Trimethylsilyl)methoxy)ethan-1-amine. What are the optimal storage conditions to ensure its long-term stability?

Answer: Proper storage is the first and most critical step in maintaining the integrity of 2-((Trimethylsilyl)methoxy)ethan-1-amine. Due to its dual functional groups—a moisture-sensitive silyl ether and a hygroscopic amine—this reagent requires storage in a cool, dry, and inert environment.[1][2][3]

-

Short-term Storage (days to weeks): For unopened bottles or those in frequent use, storage in a desiccator at room temperature is sufficient. The desiccator should contain an active desiccant like Drierite or molecular sieves.[4]

-

Long-term Storage (months): For long-term storage, it is recommended to store the sealed bottle in a refrigerator (2-8 °C).[1] To prevent moisture condensation on the cold bottle when you take it out, it is crucial to allow the bottle to warm to room temperature before opening.[4] Storing the bottle inside a larger, sealed container with desiccant in the refrigerator provides an additional layer of protection.[4]

-

Inert Atmosphere: The reagent is best stored under an inert atmosphere, such as nitrogen or argon. Many suppliers provide moisture-sensitive reagents in bottles with a Sure/Seal™ septum, which allows for the removal of the reagent via syringe while maintaining an inert atmosphere.[5][6]

Question 2: My reaction is failing, and I suspect my 2-((Trimethylsilyl)methoxy)ethan-1-amine has degraded. How can I check its purity?

Answer: If you suspect degradation, you can check the purity of your reagent using a few analytical techniques. The primary degradation pathway is the hydrolysis of the silyl ether.

-

¹H NMR Spectroscopy: This is the most straightforward method. A fresh sample will show a sharp singlet around 0.1 ppm corresponding to the nine protons of the trimethylsilyl group. The presence of a broad singlet, often exchangeable with D₂O, corresponding to a hydroxyl proton, and the absence or diminished intensity of the TMS signal would indicate hydrolysis. You may also see a shift in the peaks corresponding to the ethylamine backbone.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate the parent compound from its hydrolysis products and confirm their identities by their mass-to-charge ratio.

If you observe significant degradation, it is best to purchase a new bottle of the reagent. For minor impurities, distillation under reduced pressure and an inert atmosphere may be possible, but this should be approached with caution due to the compound's reactivity.[1]

Experimental Setup and Execution

Question 3: I'm setting up a reaction with 2-((Trimethylsilyl)methoxy)ethan-1-amine. What precautions should I take to ensure anhydrous conditions?

Answer: Maintaining a scrupulously anhydrous and inert atmosphere is paramount for reactions involving this reagent.[2][6]

-

Glassware: All glassware should be thoroughly dried in an oven (at least 125 °C for several hours or overnight) and cooled under a stream of dry nitrogen or argon just before use.[6] Alternatively, glassware can be flame-dried under vacuum.

-

Solvents and Reagents: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle of an anhydrous grade solvent. Other reagents in the reaction should also be anhydrous.

-

Inert Atmosphere: The reaction should be set up under a positive pressure of an inert gas like nitrogen or argon. This can be achieved using a Schlenk line or a glove box.[6] A simple balloon filled with inert gas connected to the reaction flask via a needle can also serve this purpose for short reactions.

-

Reagent Transfer: The reagent should be transferred from its storage bottle to the reaction vessel using a dry, gas-tight syringe or a cannula.[5][6] Never pour the reagent in open air.

Question 4: My reaction mixture turned cloudy upon adding the 2-((Trimethylsilyl)methoxy)ethan-1-amine. What could be the cause?

Answer: A cloudy or hazy appearance upon addition of the reagent is often an indication of hydrolysis. The likely culprit is the presence of moisture in your reaction setup. The hydrolysis product, trimethylsilanol, can self-condense to form trimethylsiloxane, which is insoluble in many organic solvents and can cause the mixture to appear cloudy.

Troubleshooting Steps:

-

Review your anhydrous technique: Re-evaluate your procedures for drying glassware, handling solvents, and maintaining an inert atmosphere.

-

Check your solvent: Even anhydrous solvents can absorb moisture if not handled correctly. Consider using a freshly opened bottle or re-distilling your solvent over a suitable drying agent.

-

Other reagents: Ensure all other reagents in the reaction are anhydrous.

Question 5: I need to deprotonate the amine group of 2-((Trimethylsilyl)methoxy)ethan-1-amine for a subsequent reaction. What type of base should I use?

Answer: The choice of base is critical to avoid the cleavage of the silyl ether. The silyl ether is susceptible to both strong acids and strong bases.[7][8]

-

Recommended Bases: Non-nucleophilic, sterically hindered bases are preferred. Examples include:

-

Lithium diisopropylamide (LDA)

-

Sodium bis(trimethylsilyl)amide (NaHMDS)

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

-

Bases to Avoid:

-

Hydroxide bases (e.g., NaOH, KOH): These will readily cleave the silyl ether.

-

Alkoxide bases (e.g., NaOMe, KOtBu): These can also promote silyl ether cleavage, although t-butoxides are generally less reactive due to steric hindrance.

-

Fluoride sources (e.g., TBAF): Tetrabutylammonium fluoride is a common reagent for cleaving silyl ethers and should be avoided if you wish to keep the silyl group intact.[9]

-

The deprotonation should be carried out at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like THF or diethyl ether to minimize side reactions.

Experimental Protocols

Protocol 1: Anhydrous Reaction Setup

This protocol outlines the standard procedure for setting up a reaction under anhydrous conditions.

-

Glassware Preparation: Dry all necessary glassware (round-bottom flask, addition funnel, condenser, etc.) in an oven at >125 °C overnight.

-

Assembly: Assemble the glassware hot and immediately place it under a positive pressure of dry nitrogen or argon. Allow the glassware to cool to room temperature under the inert atmosphere.

-

Solvent and Reagent Addition: Add anhydrous solvent and any stable, non-moisture-sensitive reagents to the reaction flask via a syringe or cannula.

-

Temperature Control: If the reaction needs to be cooled, place the flask in a suitable cooling bath (e.g., ice-water for 0 °C, dry ice/acetone for -78 °C).

-

Addition of 2-((Trimethylsilyl)methoxy)ethan-1-amine: Transfer the required amount of the reagent from its Sure/Seal™ bottle to the reaction flask using a dry, gas-tight syringe. Pierce the septum of the Sure/Seal™ bottle with the syringe needle and withdraw the desired volume. It is good practice to first draw some inert gas from the reaction flask into the syringe before drawing up the liquid reagent to maintain pressure equilibrium.[6]

Protocol 2: Reaction Quenching

The method of quenching the reaction is crucial to avoid unwanted hydrolysis of the silyl ether during workup.

-

Anhydrous Quench: If possible, quench the reaction under anhydrous conditions. For example, if you used a strong base, you could quench it with a solution of a weak acid in an anhydrous solvent.

-

Aqueous Workup (with caution): If an aqueous workup is unavoidable, it should be done quickly and at low temperatures to minimize hydrolysis.

-

Cool the reaction mixture to 0 °C.

-

Slowly add a pre-cooled, saturated aqueous solution of a salt like ammonium chloride (for quenching organometallics) or sodium bicarbonate (for neutralizing acids).

-

Immediately proceed to the extraction step with a suitable organic solvent.

-

-

Drying: After extraction, thoroughly dry the organic layer with a drying agent like anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure.

Visualizations

Workflow for Handling 2-((Trimethylsilyl)methoxy)ethan-1-amine

Caption: Workflow for proper storage and handling of 2-((Trimethylsilyl)methoxy)ethan-1-amine.

Hydrolysis Mechanism of the Silyl Ether

Caption: The hydrolysis pathway of the silyl ether in the presence of water.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₆H₁₇NOSi | PubChem |

| Molecular Weight | 147.29 g/mol | [10] |

| Boiling Point | Data not readily available, likely requires distillation under reduced pressure. | N/A |

| Density | Data not readily available. | N/A |

Note: Specific physical properties for 2-((Trimethylsilyl)methoxy)ethan-1-amine are not widely published. Data for a closely related compound, Methyl({2-[(trimethylsilyl)oxy]ethyl})amine, is used for molecular weight reference.[10]

References

-

How to Store Reagents - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

-

How to store temperature and moisture-sensitive compounds? : r/chemistry. (2017, July 7). Reddit. Retrieved from [Link]

-

Water Sensitive Chemicals. (n.d.). Environment, Health & Safety - University of California, Berkeley. Retrieved from [Link]

-

Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved from [Link]

-

tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Silyl ether. (n.d.). In Wikipedia. Retrieved from [Link]

-

Hydroxyl Protecting Groups. (n.d.). Retrieved from [Link]

-

Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. Retrieved from [Link]

-

By what mechanism do acids deprotect primary silyl ethers? (2015, October 7). Chemistry Stack Exchange. Retrieved from [Link]

-

Mild Synthesis of Silyl Ethers via Potassium Carbonate Catalyzed Reactions between Alcohols and Hydrosilanes. (2018, April 9). Inorganica Chimica Acta. Retrieved from [Link]

-

Silyl ether synthesis by silylation or cyanosilylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]

-

Alcohol or phenol synthesis by silyl ether cleavage. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Mechanistic change in acid-catalyzed hydrolysis of silyl vinyl ethers. (1981). Journal of the American Chemical Society. Retrieved from [Link]

-

16: Silylethers. (2021, June 10). Chemistry LibreTexts. Retrieved from [Link]

-

Direct Conversion of Silyl Ethers to Organic Functionality. (n.d.). Gelest Technical Library. Retrieved from [Link]

-

Protecting Groups For Alcohols. (2015, June 17). Master Organic Chemistry. Retrieved from [Link]

-

TMS Alcohol Protecting Group Using Silyl Ether. (2022, February 16). YouTube. Retrieved from [Link]

-

Protecting Groups For Alcohols. (2015, June 17). Master Organic Chemistry. Retrieved from [Link]

-

Deprotection of Silyl Ethers. (n.d.). Gelest Technical Library. Retrieved from [Link]

-

Rapid, Acid‐Mediated Deprotection of Silyl Ethers Using Microwave Heating. (2025, August 6). Request PDF. Retrieved from [Link]

-

Silyl Protective Groups. (2014, March 8). Chem-Station Int. Ed. Retrieved from [Link]

-

Adding Amines to Steam for Humidification. (n.d.). Office of Research Facilities. Retrieved from [Link]

-

Methyl({2-[(trimethylsilyl)oxy]ethyl})amine. (n.d.). PubChem. Retrieved from [Link]

-

2-{4-[(trimethylsilyl)oxy]phenyl}ethanamine. (n.d.). PubChem. Retrieved from [Link]

-

N-(2-[(trimethylsilyl)oxy]ethyl)amine. (n.d.). PubChem. Retrieved from [Link]

-

Chemical Properties of Ethanamine, 2-methoxy- (CAS 109-85-3). (n.d.). Cheméo. Retrieved from [Link]

-

Tris(2-(2-methoxyethoxy)ethyl)amine. (n.d.). In Wikipedia. Retrieved from [Link]

-

2-Methoxyethylamine. (n.d.). Haz-Map. Retrieved from [Link]

Sources

- 1. How To [chem.rochester.edu]

- 2. ehs.umich.edu [ehs.umich.edu]

- 3. diplomatacomercial.com [diplomatacomercial.com]

- 4. reddit.com [reddit.com]

- 5. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 8. Silyl ether - Wikipedia [en.wikipedia.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Methyl({2-[(trimethylsilyl)oxy]ethyl})amine | C6H17NOSi | CID 13696184 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Solvent Effects on SLAP M Radical Cyclization Efficiency

Welcome to the technical support guide for SLAP M radical cyclization. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful synthetic tool. Here, we delve into one of the most critical, yet often underestimated, variables in radical chemistry: the choice of solvent. Understanding the profound impact of the solvent on your reaction's efficiency, selectivity, and overall success is paramount. This guide provides in-depth, experience-driven insights and practical troubleshooting advice to help you navigate the complexities of your experiments.

Conceptual Overview: The Role of the Solvent in Radical Cyclization

Radical cyclization reactions are powerful transformations for constructing cyclic molecules, often proceeding through a three-step mechanism: radical generation, intramolecular cyclization, and quenching of the cyclized radical.[1] Unlike ionic reactions, where solvent polarity and proticity have well-defined effects on reaction rates and pathways, the influence of solvents in radical reactions can be more nuanced but equally critical.[2][3]

The conventional wisdom that radical reactions are largely insensitive to solvent effects is a significant oversimplification.[4] Solvents can dramatically influence reaction kinetics and may even alter the reaction pathway, leading to unexpected products or low yields.[4][5] This is particularly true in complex, multi-step processes like SLAP M radical cyclizations.

Here's a breakdown of how solvents can impact your reaction:

-

Solvation of Intermediates and Transition States: While radical intermediates are uncharged, they can possess significant dipole moments. Polar solvents can stabilize polarized transition states, accelerating the reaction.[2][6] Conversely, if the starting material is more strongly solvated than the transition state, the reaction rate can decrease.[2]

-

Chain Transfer: Some solvents can act as chain transfer agents by donating a hydrogen atom to a radical intermediate.[7] This can prematurely terminate the desired reaction cascade, leading to reduced yields of the cyclized product. Solvents with high chain transfer constants, such as those with weak C-H bonds (e.g., THF, alkylated benzenes), can be problematic.[7] In contrast, solvents with strong bonds, like benzene, water, and tert-butanol, have low chain transfer effects.[1][7]

-

Solubility: Proper dissolution of all reactants, initiators, and intermediates is crucial for a homogeneous reaction mixture and optimal reaction rates. Poor solubility can lead to stalled or incomplete reactions.

-

Viscosity: Highly viscous solvents can hinder the diffusion of reactants and intermediates, potentially slowing down the reaction rate.

SLAP M Radical Cyclization Mechanism

To effectively troubleshoot, a clear understanding of the reaction mechanism is essential. The following diagram illustrates the key steps in a generic SLAP M radical cyclization.

Caption: Key steps in the SLAP M radical cyclization cascade.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during SLAP M radical cyclization experiments, with a focus on solvent-related issues.

Q1: My reaction yield is consistently low. Could the solvent be the culprit?

A1: Absolutely. Low yield is a frequent issue, and the solvent is a primary suspect.[8][9][10] Here’s a systematic approach to diagnosing the problem:

-

Check for Competing Side Reactions: The most common solvent-related side reaction is hydrogen atom abstraction from the solvent by a radical intermediate.[7] This truncates the desired reaction sequence. If you are using solvents with relatively weak C-H bonds (e.g., THF, toluene), consider switching to a solvent with a higher bond dissociation energy, such as benzene, tert-butanol, or even water.[1][11]

-

Assess Reagent Solubility: Ensure all your starting materials and reagents are fully dissolved at the reaction temperature. If you observe any undissolved material, you may need to switch to a solvent with better solvating power for your specific substrate.

-

Consider Polarity Effects: The polarity of the solvent can influence the rate of cyclization.[2][4] If the transition state of the cyclization step is more polar than the starting radical, a more polar solvent could increase the reaction rate and, consequently, the yield.[2] Conversely, a nonpolar solvent might be preferable if the transition state is less polar.[2] A solvent screen is often the most effective way to determine the optimal polarity.

-

Purity of the Solvent: Impurities in the solvent, such as water or peroxides, can interfere with radical reactions.[9][12] Always use freshly distilled or high-purity anhydrous solvents.

Q2: I'm observing a significant amount of uncyclized, reduced product. What's happening?

A2: This is a classic sign of premature quenching of the initial radical before cyclization can occur.

-

Chain Transfer from Solvent: As mentioned above, the solvent itself can act as a hydrogen donor.[7] This is especially prevalent with solvents that have easily abstractable hydrogens.

-

Concentration Effects: The relative rates of intramolecular cyclization versus intermolecular hydrogen abstraction are concentration-dependent. Ensure your reaction is not too dilute, which can favor the intermolecular side reaction.

Q3: How do I choose the optimal solvent for a new substrate in a SLAP M cyclization?

A3: A systematic approach is key.

-

Start with a Reliable Solvent: Benzene and toluene are common starting points for many radical reactions due to their relatively inert nature.[11] However, due to the toxicity of benzene, toluene is often preferred.

-

Consider a Solvent Screen: Set up a series of small-scale parallel reactions using a range of solvents with varying polarities and hydrogen-donating abilities. This is the most empirical and effective method.

-

Analyze the Results: Monitor the reactions by TLC or GC/LC-MS to determine the consumption of starting material and the formation of the desired product and any side products.

Table 1: Common Solvents for Radical Cyclization and Their Properties

| Solvent | Polarity | Hydrogen Bond Donor (HBD) | Chain Transfer Potential | Typical Applications & Considerations |

| Benzene | Nonpolar | No | Low | Excellent for many radical reactions, but toxic.[1][11] |

| Toluene | Nonpolar | No | Moderate | A common, less toxic alternative to benzene.[11] |

| THF | Polar Aprotic | No | High | Can be a good solvent but is prone to hydrogen abstraction.[7] |

| Acetonitrile | Polar Aprotic | No | Low | A polar option with low chain transfer potential.[13] |

| tert-Butanol | Polar Protic | Yes | Low | A good choice when a protic solvent is needed with minimal chain transfer.[7] |

| Water | Polar Protic | Yes | Very Low | An environmentally friendly option for certain radical reactions.[1][11] |

| DMSO | Polar Aprotic | No | Low | A highly polar solvent that can influence reaction pathways.[5][13] |

Q4: My reaction is sluggish and takes a very long time to go to completion. Can the solvent be a factor?

A4: Yes, the solvent can significantly impact the reaction rate.

-

Viscosity: While less common, a highly viscous solvent can slow down the reaction by impeding molecular motion.

-

Solvation Effects: As discussed, the differential solvation of the ground state and the transition state can either accelerate or decelerate a reaction.[2][6] If your reaction is slow, it might be that the solvent is stabilizing the starting material more than the transition state. Trying a solvent of different polarity could lead to a rate enhancement.

Experimental Protocols

Protocol 1: General Procedure for SLAP M Radical Cyclization

This protocol provides a general framework. Concentrations and reaction times should be optimized for each specific substrate.

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add the radical precursor (1.0 eq).

-

Solvent Addition: Add the chosen anhydrous solvent (to achieve a concentration of 0.01-0.05 M).

-

Degassing: Degas the solution by bubbling nitrogen through it for 15-30 minutes.

-

Reagent Addition: Add the radical initiator (e.g., AIBN, 0.1-0.2 eq) and the hydrogen atom donor (e.g., a thiol, 1.1-1.5 eq).

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically the decomposition temperature of the initiator, e.g., 80 °C for AIBN in toluene).

-

Monitoring: Monitor the progress of the reaction by TLC or GC/LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Solvent Screening for Optimization

-

Setup: In parallel, set up several small-scale reactions (e.g., in reaction vials) following the general protocol.

-

Solvent Selection: Use a range of solvents from Table 1 (e.g., toluene, acetonitrile, tert-butanol, and THF) to cover different polarities and chain transfer potentials.

-

Execution: Run all reactions under identical conditions (concentration, temperature, and stoichiometry).

-

Analysis: After a set time (e.g., 4 hours), take an aliquot from each reaction and analyze by GC/LC-MS to determine the conversion and the relative amounts of product and major side products.

-

Evaluation: Based on the analysis, select the solvent that provides the highest yield of the desired product with the fewest side products for larger-scale reactions.

Troubleshooting Flowchart

If you are experiencing issues with your SLAP M radical cyclization, this flowchart can guide your troubleshooting process.

Caption: A systematic guide to troubleshooting SLAP M cyclizations.

References

-

Radical cyclization. In Wikipedia. Retrieved February 12, 2026, from [Link]

-

Ingold, K. U. (2011). The frequently overlooked importance of solvent in free radical syntheses. NRC Publications Archive. [Link]